{[4-(Benzyloxy)phenyl]methyl}(butyl)amine hydrochloride
Overview
Description
{[4-(Benzyloxy)phenyl]methyl}(butyl)amine hydrochloride is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a butylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {[4-(Benzyloxy)phenyl]methyl}(butyl)amine hydrochloride typically involves the following steps:
Formation of 4-(Benzyloxy)benzyl chloride: This can be achieved by reacting 4-(benzyloxy)benzyl alcohol with thionyl chloride (SOCl₂) under reflux conditions.
Nucleophilic Substitution: The resulting 4-(benzyloxy)benzyl chloride is then reacted with butylamine in the presence of a base such as sodium carbonate (Na₂CO₃) to form {[4-(Benzyloxy)phenyl]methyl}(butyl)amine.
Formation of Hydrochloride Salt: The final step involves treating the amine with hydrochloric acid (HCl) to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The benzylic position can undergo oxidation to form corresponding benzoic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Sodium hydride (NaH) or other strong bases.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
{[4-(Benzyloxy)phenyl]methyl}(butyl)amine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[4-(Benzyloxy)phenyl]methyl}(butyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance binding affinity through hydrophobic interactions, while the amine group can participate in hydrogen bonding and ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
4-(Benzyloxy)phenol: Shares the benzyloxy group but lacks the butylamine moiety.
4-(Butylamino)phenol: Contains the butylamine group but lacks the benzyloxy group.
Uniqueness: {[4-(Benzyloxy)phenyl]methyl}(butyl)amine hydrochloride is unique due to the combination of both benzyloxy and butylamine groups, which can provide a distinct set of chemical and biological properties. This dual functionality can enhance its versatility in various applications compared to compounds with only one of these groups.
Properties
IUPAC Name |
N-[(4-phenylmethoxyphenyl)methyl]butan-1-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO.ClH/c1-2-3-13-19-14-16-9-11-18(12-10-16)20-15-17-7-5-4-6-8-17;/h4-12,19H,2-3,13-15H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENWTYVSFSHGBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=C(C=C1)OCC2=CC=CC=C2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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